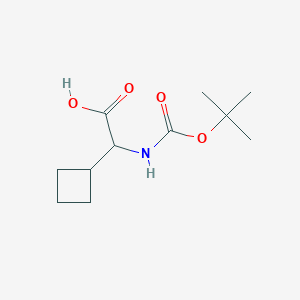

2-(tert-ブトキシカルボニル)アミノ)-2-シクロブチル酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect an amino group in the synthesis of various compounds, including peptides . The Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site .

Synthesis Analysis

The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). These are room-temperature ionic liquids derived from commercially available Boc-protected amino acids . The Boc-protected amino acids can be used as starting materials in peptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of compounds involving the Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). This forms the Boc group, which is attached to the nitrogen of an amino group .Chemical Reactions Analysis

In peptide synthesis, the Boc group can be removed under acidic conditions, allowing for further reactions to occur at the previously protected site . The Boc group can also enhance amide formation in the Boc-AAILs without the addition of a base .科学的研究の応用

合成最適化

アミノ酸の tert-ブトキシカルボニル (Boc)誘導体は、合成プロセスを最適化するためにしばしば使用されます。 Boc基は合成中にアミノ酸を保護し、より制御された反応と目的生成物の高収率を可能にします .

イオン液体

Boc保護アミノ酸イオン液体は、様々な反応における可能性について研究されています。 これらのイオン液体は複数回再生することができ、産業用途において環境に優しく費用対効果の高いものとなっています .

電気化学的用途

問題の化合物には直接関係しませんが、独自の電気化学的特性を持つ二次元ナノ材料は、科学研究の焦点となっています。 Boc保護アミノ酸は、そのような材料の合成または修飾に潜在的に使用できる可能性があります .

光熱アクチュエータ

光熱ソフトアクチュエータは、光から熱への変換特性が独特であるため、研究分野として成長しています。 Boc保護アミノ酸は、これらのアクチュエータの設計または操作に使用できる可能性があります .

作用機序

Target of Action

Compounds with a similar structure, such as tert-butoxycarbonyl (boc) protected amino acids, are known to interact with various proteins and enzymes . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Boc-protected amino acids, which share a similar structure, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

Boc-protected amino acids are commonly used in the synthesis of peptides and proteins . These molecules play crucial roles in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular structure formation.

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure and properties, such as solubility and stability .

Result of Action

The use of boc-protected amino acids in peptide synthesis can result in the formation of specific peptide sequences with diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the temperature and solvent used can also influence the reaction efficiency .

Safety and Hazards

将来の方向性

The use of Boc-protected amino acids in the synthesis of peptides and other compounds is a well-established field with many potential future directions. This could include the development of new synthetic methods, the synthesis of new compounds, or the exploration of new applications for these compounds .

特性

IUPAC Name |

2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。